

# Technical Guide: Elucidation of the Structure of 4-(Aminomethyl)pyridin-2-amine

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## Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2-amine

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**Abstract:** This document provides a comprehensive overview of the structural elucidation of **4-(Aminomethyl)pyridin-2-amine**. Due to the limited availability of public domain experimental data, this guide establishes the compound's identity through confirmed chemical identifiers and presents a putative synthesis pathway and predicted spectroscopic characteristics based on established chemical principles. The aim is to furnish researchers with a foundational understanding of this compound for further investigation.

## Compound Identification

The compound of interest is unequivocally identified as **4-(Aminomethyl)pyridin-2-amine**. There has been notable confusion in public databases with structurally related but distinct molecules, namely 4-(aminomethyl)pyridine and 2-amino-4-methylpyridine. The correct identifiers for the target compound are summarized below.

Identifier	Value	Citations
Chemical Name	4-(Aminomethyl)pyridin-2-amine	[1][2]
CAS Number	199296-51-0	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	[1][2]
Molecular Weight	123.16 g/mol	[1]
Canonical SMILES	C1=C(C=NC(=C1)N)CN	
InChI Key	YKQKTLFFQSDTGM-UHFFFAOYSA-N	

Note: Some databases present conflicting information regarding the molecular formula. The formula C<sub>6</sub>H<sub>9</sub>N<sub>3</sub> is consistently supported by major chemical suppliers and patent literature referencing the specific CAS number.[1][2][3]

## Putative Synthesis Protocol

A detailed, experimentally verified synthesis protocol for **4-(Aminomethyl)pyridin-2-amine** is not readily available in peer-reviewed literature. However, a plausible and efficient route can be proposed starting from the commercially available 2-amino-4-cyanopyridine. This method involves the chemical reduction of the nitrile group to a primary amine.

### Experimental Protocol: Reduction of 2-Amino-4-cyanopyridine

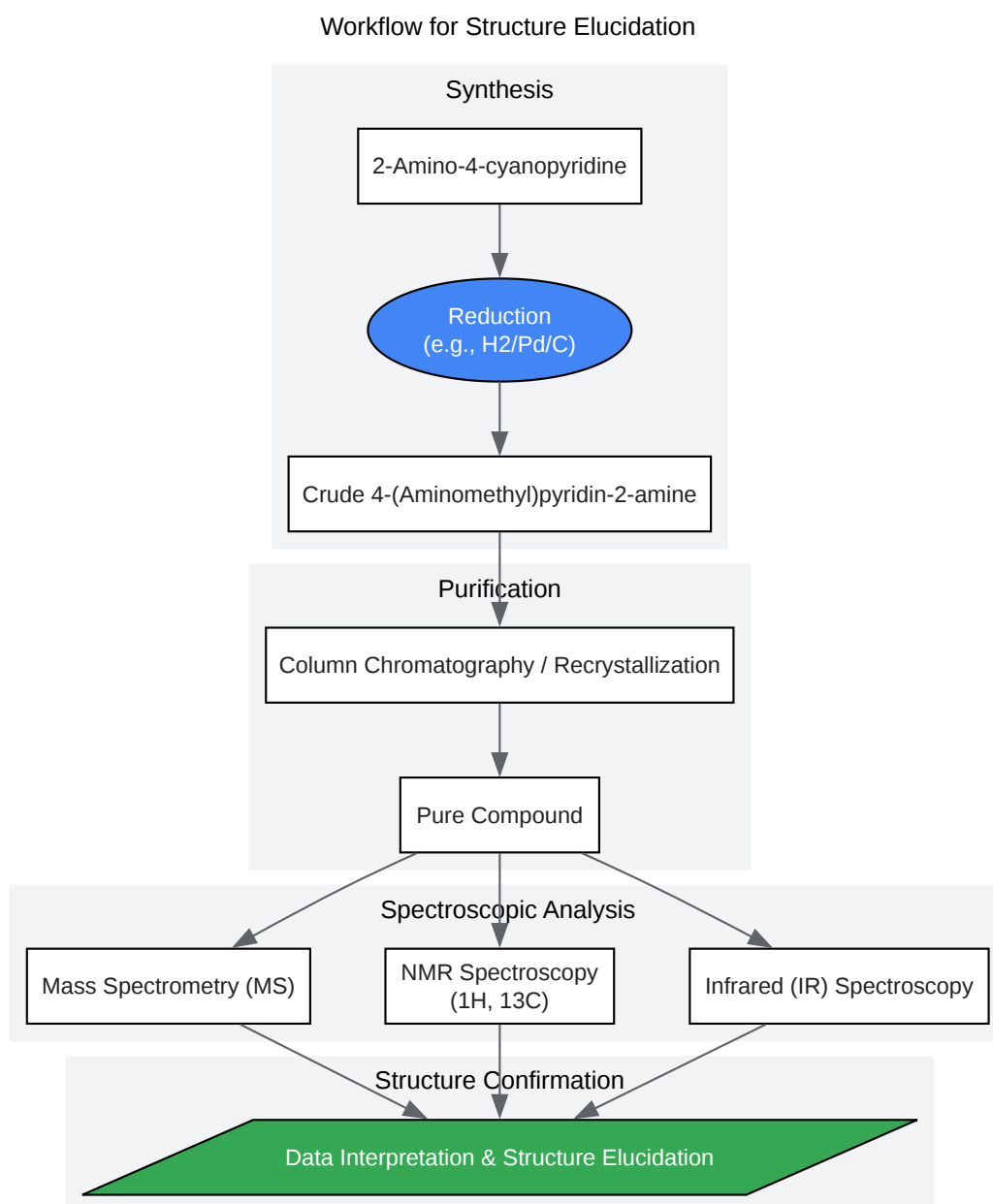
- **Reaction Setup:** To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent. A common and effective choice would be a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
- **Reduction:** The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **4-(Aminomethyl)pyridin-2-amine** can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product.

Disclaimer: This is a hypothesized protocol based on standard chemical transformations. Actual reaction conditions may require optimization.

## Structural Elucidation and Characterization Workflow

The structural confirmation of the synthesized **4-(Aminomethyl)pyridin-2-amine** would follow a standard analytical workflow.



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Caption: A logical workflow for the synthesis and structural confirmation.

## Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the known structure of **4-(Aminomethyl)pyridin-2-amine**.

**4.1. Mass Spectrometry (MS)** The electron ionization mass spectrum is expected to show a molecular ion peak  $[M]^+$  at  $m/z = 123$ , corresponding to the molecular weight of the compound.

**4.2. Infrared (IR) Spectroscopy** The IR spectrum would be characterized by the following key absorption bands:

Functional Group	Vibration Type	Predicted Wavenumber (cm <sup>-1</sup> )
N-H (primary amines)	Symmetric & Asymmetric Stretch	3400 - 3250 (two bands)
C-H (aromatic)	Stretch	3100 - 3000
C-H (aliphatic)	Stretch	3000 - 2850
N-H	Bend	1650 - 1580
C=C, C=N (aromatic ring)	Stretch	1600 - 1450

| C-N | Stretch | 1335 - 1250 |

**4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy**

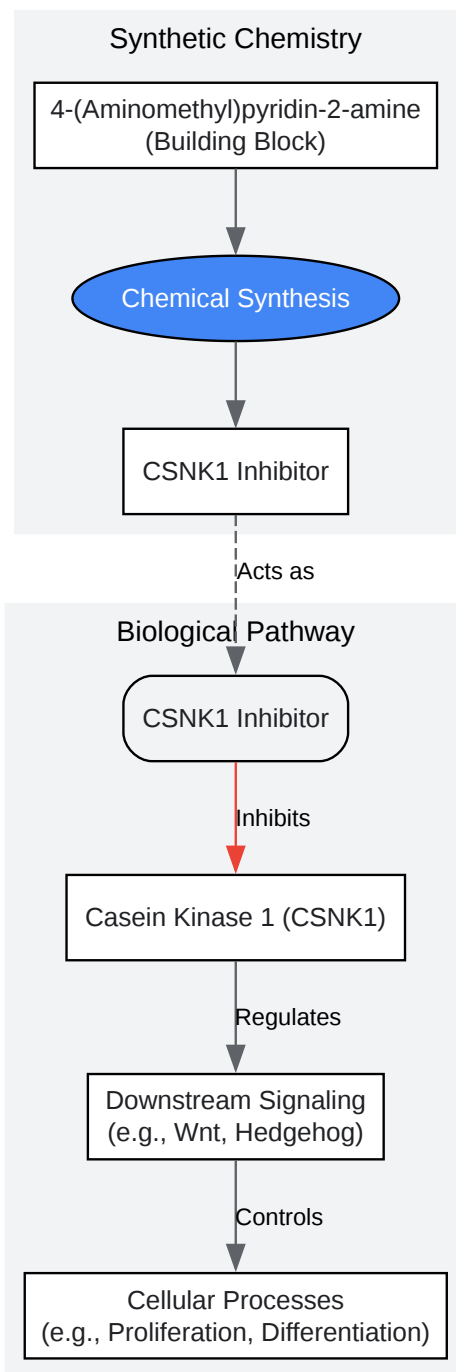
- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the two amino groups. The aromatic protons would likely appear as a set of multiplets in the downfield region ( $\delta$  6.0-8.0 ppm). The CH<sub>2</sub> protons of the aminomethyl group would likely be a singlet around  $\delta$  3.5-4.0 ppm. The two NH<sub>2</sub> groups would appear as broad singlets that are exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:** The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Four signals would be in the aromatic region ( $\delta$  100-160

ppm), and one signal for the aliphatic CH<sub>2</sub> carbon would be further upfield.

## Biological Context and Potential Signaling Pathways

Aminopyridine derivatives are known to have a wide range of biological activities. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis. While the specific biological activity of **4-(Aminomethyl)pyridin-2-amine** is not extensively documented, its structural similarity to other bioactive aminopyridines suggests potential interactions with ion channels or other neurological targets. Furthermore, its use as a building block in the synthesis of Casein Kinase 1 (CSNK1) inhibitors has been noted in patent literature.<sup>[4]</sup>

## Potential Role in CSNK1 Inhibition Pathway

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Caption: Role as a precursor in the synthesis of CSNK1 inhibitors.

## Conclusion

**4-(Aminomethyl)pyridin-2-amine** (CAS 199296-51-0) is a distinct chemical entity with a confirmed molecular formula of  $C_6H_9N_3$ . While it is commercially available and has been cited in patent literature as a synthetic intermediate, a detailed public record of its experimental synthesis and comprehensive spectroscopic analysis is currently lacking. This guide has provided a putative synthesis and predicted spectral data to serve as a reference for researchers. Further empirical studies are necessary to fully characterize this compound and explore its potential applications.

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## References

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- 2. CAS 199296-51-0 | 3H30-1-XX | MDL MFCD06213870 | 4-(Aminomethyl)pyridin-2-amine | SynQuest Laboratories [synquestlabs.com]
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